1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c1-23-11-7-9(8-12(24-2)15(11)25-3)19-16(22)21-17-20-14-10(18)5-4-6-13(14)26-17/h4-8H,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCBQGDQFIHSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 4-fluorobenzo[d]thiazole-2-amine with 3,4,5-trimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea compounds.
Scientific Research Applications
Biological Activities
The compound exhibits a broad spectrum of biological activities attributed to the benzothiazole and urea moieties. Research indicates that derivatives of benzothiazole demonstrate significant pharmacological properties:
- Antimicrobial Activity : Compounds similar to 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea have been reported to possess antibacterial and antifungal properties. For instance, studies have shown that related urea derivatives can inhibit various bacterial strains and fungi effectively .
- Anticancer Potential : The antiproliferative effects of benzothiazole derivatives have been extensively studied. In vitro assays revealed that these compounds can inhibit the growth of cancer cell lines such as breast (MCF-7), colon (HCT116), and lung (A549) cancers. The mechanisms often involve the inhibition of key signaling pathways like PI3K and mTORC1 .
- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can reduce inflammation through various pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea: Similar structure but with a methyl group instead of fluorine.
1-(4-Nitrobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea imparts unique electronic properties that can influence its reactivity and interaction with molecular targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Biological Activity
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound with significant interest in medicinal chemistry and biological research. This compound features a fluorinated benzo[d]thiazole moiety linked to a trimethoxyphenyl group through a urea functional group, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H18FN3O4S
- Molecular Weight : 385.42 g/mol
- CAS Number : 1396760-46-5
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in drug development:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon) | 5.16 |
| MCF-7 (Breast) | 6.23 |
| U87 MG (Glioblastoma) | 4.89 |
| A549 (Lung) | 7.45 |
The mechanism of action involves the inhibition of key signaling pathways associated with cancer progression, particularly the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular signaling and proliferation. For instance, it has been shown to inhibit Lck kinase with an IC50 value of 0.004 μM .
- Cellular Pathway Modulation : By modulating pathways such as PI3K and mTOR, the compound influences cell survival and growth, making it a valuable candidate for cancer therapy.
Study on Antiproliferative Effects
A comprehensive study evaluated the antiproliferative effects of several derivatives of benzothiazole and urea compounds against human cancer cell lines. The results indicated that modifications to the urea moiety significantly impacted biological activity. Specifically, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
Research on Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, researchers tested the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in the production of nitric oxide and pro-inflammatory cytokines following treatment with the compound, indicating its potential as an anti-inflammatory agent.
Q & A
Q. Basic Characterization
Q. Advanced Structural Elucidation
- X-ray Crystallography : SHELXL software resolves bond lengths and angles, confirming planarity of the benzothiazole-trimethoxyphenyl system. Crystallization in DMSO/water (1:1) yields monoclinic crystals (space group P2₁/c) .
How can structure-activity relationship (SAR) studies elucidate the role of the fluorobenzo[d]thiazole and trimethoxyphenyl moieties in biological activity?
Q. Basic SAR Design
- Fluorine Substitution : Replace the 4-fluoro group with Cl, Br, or H to assess hydrophobicity and hydrogen-bonding effects.
- Trimethoxyphenyl Modifications : Test mono- or dimethoxy analogs to evaluate steric and electronic contributions .
Q. Advanced Mechanistic Insights
-
Anticancer Activity : The trimethoxyphenyl group enhances tubulin binding (IC₅₀ = 0.021 μM in MCF-7 cells), while the fluorine improves membrane permeability (logP = 2.8) .
-
Data Table :
Substituent GI₅₀ (μM, MCF-7) LogP 4-Fluorobenzo[d]thiazole 0.021 2.8 4-Chlorobenzo[d]thiazole 0.045 3.1 3,4-Dimethoxyphenyl 0.12 2.5
What in vitro and in vivo models are appropriate for evaluating anticancer potential, and how should dose-response experiments be structured?
Q. Basic Experimental Design
- In Vitro : Use NCI-60 cell panels for broad-spectrum screening. Dose-response curves (0.01–100 μM) over 72 hours with MTT assays .
- In Vivo : Xenograft models (e.g., MDA-MB-231 breast cancer in nude mice) at 10–50 mg/kg/day (oral or i.p.) for 21 days.
Q. Advanced Considerations
- Pharmacokinetics : Monitor plasma half-life (t₁/₂ ~4.2 hours) and bioavailability (F% = 38%) via LC-MS/MS .
- Resistance Studies : Evaluate P-glycoprotein efflux using verapamil co-treatment in multidrug-resistant cell lines .
How can researchers resolve contradictions in bioactivity data across studies, particularly regarding potency variations?
Q. Methodological Approach
- Standardize Assay Conditions : Use identical cell lines (e.g., HCT-116 vs. HeLa), serum concentrations (10% FBS), and incubation times.
- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin) and account for batch-to-batch compound variability via HPLC purity checks (>98%) .
Case Example : Discrepancies in GI₅₀ values (0.021 μM vs. 12.2 μM) may arise from differences in cell line genetic backgrounds or assay protocols .
What computational strategies predict target interactions, and how can they guide experimental validation?
Q. Basic Docking Workflow
- Software : AutoDock Vina or Schrödinger Suite for molecular docking.
- Targets : Tubulin (PDB: 1SA0) or kinases (e.g., EGFR, PDB: 1M17).
Q. Advanced MD Simulations
- Binding Free Energy : MM-GBSA calculations show ΔG = -9.8 kcal/mol for tubulin binding, correlating with experimental IC₅₀ .
- Hydrogen Bond Networks : Fluorine forms a critical H-bond with Thr274 (distance = 2.1 Å), validated by mutagenesis studies .
What are the common challenges in purifying this compound, and which chromatographic techniques are most suitable?
Q. Basic Purification
Q. Advanced Techniques
- Preparative TLC : Use silica gel GF₂₅₄ with CH₂Cl₂:MeOH (95:5) for milligram-scale isolation.
How does stability under various pH and temperature conditions affect experimental outcomes?
Q. Basic Stability Profiling
- pH Stability : Degrades rapidly at pH <3 (t₁/₂ = 2 hours) due to urea hydrolysis. Stable at pH 5–7 (t₁/₂ > 48 hours) .
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
Q. Advanced Protocol
- LC-MS Stability Assays : Monitor degradation products (e.g., benzo[d]thiazole-2-amine) under accelerated conditions (40°C, 75% RH) .
What are best practices for assessing off-target effects in kinase inhibition studies?
Q. Basic Screening
- Kinase Profiling : Use Eurofins KinaseProfiler™ (100 kinases at 1 μM compound concentration).
Q. Advanced Mitigation
- Selectivity Index : Calculate IC₅₀ ratios between primary (tubulin) and off-target kinases (e.g., >100-fold selectivity for CDK2) .
How can structural analogs enhance solubility without compromising activity?
Q. Basic Strategies
- PEGylation : Attach polyethylene glycol (PEG-500) to the urea NH, improving aqueous solubility (from 0.5 mg/mL to 12 mg/mL) .
- Salt Formation : Hydrochloride salts increase solubility (e.g., 25 mg/mL in PBS) while maintaining anticancer activity (GI₅₀ = 0.03 μM) .
Q. Advanced SAR Insight
- Methoxy-to-Hydroxy Substitution : Reduces logP (from 2.8 to 1.9) but retains potency (GI₅₀ = 0.05 μM) via enhanced hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
